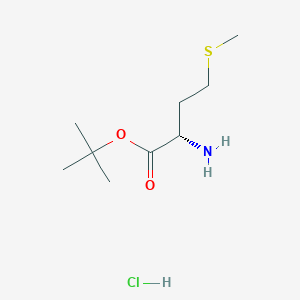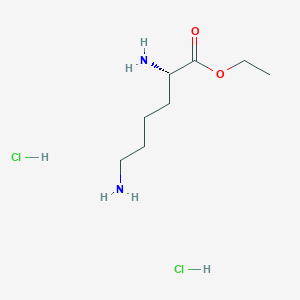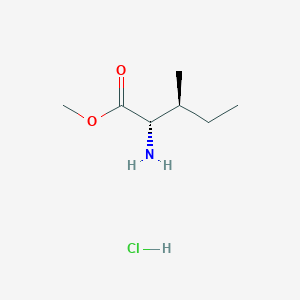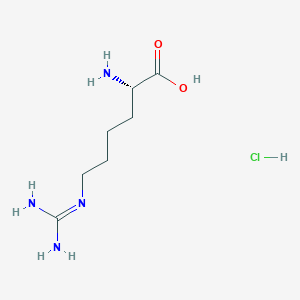
L-氮杂环丁烷-2-羧酸
描述
(S)-Azetidine-2-carboxylic acid, also known as S-A2CA, is an organic compound belonging to the azetidine family of heterocyclic compounds. It is a chiral compound, meaning it has two different isomers, and is found in a variety of biological systems, including animals, plants, and bacteria. S-A2CA has been studied extensively in the laboratory due to its potential applications in the fields of medicinal chemistry, synthetic biology, and biochemistry.
科学研究应用
胶原蛋白合成抑制剂
L-氮杂环丁烷-2-羧酸用作胶原蛋白合成抑制剂。它干扰胶原蛋白的正常合成,而胶原蛋白对于各种组织的结构完整性至关重要。 这种应用在与组织工程和纤维化疾病相关的研究中很重要 .
蛋白质折叠拮抗剂
作为蛋白质折叠拮抗剂,该化合物通过掺入蛋白质中取代脯氨酸而导致蛋白质错误折叠。 该特性被用于研究,以了解蛋白质折叠疾病和潜在治疗方法的开发 .
液相色谱-质谱法 (LC-MS) 标准品
在分析化学中,L-氮杂环丁烷-2-羧酸用作 LC-MS 中的标准品。 它有助于在分析过程中校准和准确测量其他物质 .
抗血管生成剂
该化合物具有抗血管生成特性,这意味着它可以抑制新血管的形成。 这种应用在癌症研究中尤其重要,因为阻止血管生成可以帮助使肿瘤缺乏营养并减缓其生长 .
致畸剂研究
L-氮杂环丁烷-2-羧酸被鉴定为致畸剂,这意味着它会导致发育畸形。 涉及该化合物的研究有助于理解致畸作用及其预防
作用机制
Target of Action
L-Azetidine-2-carboxylic acid (AZC) is a toxic analogue of L-proline . The primary targets of AZC are proteins, specifically those that incorporate proline during their synthesis . AZC, due to its stereochemical similarity to L-proline, can be loaded onto L-proline-tRNA instead of L-Pro, a phenomenon characterized as protein misincorporation or amino acid mimicry .
Mode of Action
AZC interferes with nascent protein folding by triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . This is due to AZC being less flexible than L-Pro, resulting in polypeptides with a reduced capability of rotation . These changes eventually affect the folding and the tertiary structure of the proteins in which AZC is incorporated, resulting in non-functional, misfolded proteins .
Biochemical Pathways
The incorporation of AZC into proteins disrupts normal protein function, leading to proteotoxic stress . This misincorporation results in the accumulation of non-functional, misfolded proteins, which obstructs cell proliferation and growth .
Pharmacokinetics
It is known that azc can be biodegraded as the only carbon and nitrogen source by bacteria . The hydrolysis on the ring opening of AZC has an effective practical detoxification function .
Result of Action
The result of AZC’s action is a broad range of toxic, inflammatory, and degenerative abnormalities in human and animal cells . The accumulation of misfolded proteins becomes deleterious and finally obstructs cell proliferation and growth .
Action Environment
AZC is produced by members of the Liliaceae, Agavaceae, Asparagaceae, Fabaceae families and by several Beta vulgaris cultivars, such as beetroot or sugar beet . It serves as a defense mechanism in these plants, poisoning predators, pathogens, or competitors, thus protecting against infections and consumption, or impeding the growth of neighboring plants
生化分析
Biochemical Properties
L-Azetidine-2-carboxylic acid has the ability to act as an analog of proline and can be incorporated into proteins in place of proline . This misincorporation into proteins can lead to protein misfolding and disrupt the normal function of the protein . It is known to interact with enzymes, proteins, and other biomolecules involved in protein synthesis and folding .
Cellular Effects
The misincorporation of L-Azetidine-2-carboxylic acid into proteins can lead to proteotoxic stress . This can have a wide range of effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce ER stress and affect autophagy and Ca2+ homeostasis .
Molecular Mechanism
The molecular mechanism of L-Azetidine-2-carboxylic acid involves its misincorporation into proteins in place of proline . This can lead to changes in protein structure and function, including alterations in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of L-Azetidine-2-carboxylic acid can change in laboratory settings. For example, it has been shown that the levels of certain proteins and biomarkers can increase following treatment with this compound
Dosage Effects in Animal Models
The effects of L-Azetidine-2-carboxylic acid can vary with different dosages in animal models. While specific dosage effects have not been detailed in the search results, it is known that this compound can cause a wide range of toxic and teratogenic disorders in various animal species .
Metabolic Pathways
L-Azetidine-2-carboxylic acid is involved in the metabolic pathways related to protein synthesis and folding . It can be recognized by aminoacyl-tRNA synthetases, charged onto tRNAs, and misincorporated into proteins .
Transport and Distribution
While specific details on the transport and distribution of L-Azetidine-2-carboxylic acid within cells and tissues were not found in the search results, it is known that this compound can be transported into cells via amino acid permeases .
Subcellular Localization
The subcellular localization of L-Azetidine-2-carboxylic acid is likely to be influenced by its incorporation into proteins. As it can be misincorporated into proteins in place of proline, it may be found wherever these proteins are localized within the cell .
属性
IUPAC Name |
azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUEWIQBXOCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859699 | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2517-04-6, 20063-89-2, 2133-34-8 | |
| Record name | (±)-2-Azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azetidinecarboxylic Acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AZETIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















